molecular formula C34H25NO4 B12463507 2-(Biphenyl-4-yl)-2-oxoethyl 2-(diphenylcarbamoyl)benzoate

2-(Biphenyl-4-yl)-2-oxoethyl 2-(diphenylcarbamoyl)benzoate

Cat. No.: B12463507
M. Wt: 511.6 g/mol
InChI Key: AVMQZOKLRMCTAW-UHFFFAOYSA-N
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Description

2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 2-(DIPHENYLCARBAMOYL)BENZOATE is a complex organic compound characterized by its biphenyl and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 2-(DIPHENYLCARBAMOYL)BENZOATE typically involves multiple steps, starting with the preparation of the biphenyl and benzoate intermediates. Common synthetic routes include:

    Formation of Biphenyl Intermediate: This can be achieved through Suzuki coupling reactions, where a halogenated biphenyl compound reacts with a boronic acid derivative in the presence of a palladium catalyst.

    Formation of Benzoate Intermediate: The benzoate moiety can be synthesized via esterification reactions, where benzoic acid reacts with an alcohol in the presence of an acid catalyst.

    Coupling of Intermediates: The final step involves coupling the biphenyl and benzoate intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 2-(DIPHENYLCARBAMOYL)BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the biphenyl or benzoate moieties, using reagents such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halides (e.g., NaCl), amines (e.g., NH₃)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Halogenated or aminated derivatives

Scientific Research Applications

2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 2-(DIPHENYLCARBAMOYL)BENZOATE has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 2-(DIPHENYLCARBAMOYL)BENZOATE involves interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Diphenylcarbamoyl chloride: Shares the diphenylcarbamoyl moiety but lacks the biphenyl and benzoate groups.

    Biphenyl derivatives: Compounds with similar biphenyl structures but different functional groups.

Uniqueness

2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 2-(DIPHENYLCARBAMOYL)BENZOATE is unique due to its combination of biphenyl and benzoate moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C34H25NO4

Molecular Weight

511.6 g/mol

IUPAC Name

[2-oxo-2-(4-phenylphenyl)ethyl] 2-(diphenylcarbamoyl)benzoate

InChI

InChI=1S/C34H25NO4/c36-32(27-22-20-26(21-23-27)25-12-4-1-5-13-25)24-39-34(38)31-19-11-10-18-30(31)33(37)35(28-14-6-2-7-15-28)29-16-8-3-9-17-29/h1-23H,24H2

InChI Key

AVMQZOKLRMCTAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC=CC=C3C(=O)N(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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